5-Bromo-N-methoxy-N-methylpicolinamide
CAS No.: 1211592-38-9
Cat. No.: VC3410972
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211592-38-9 |
---|---|
Molecular Formula | C8H9BrN2O2 |
Molecular Weight | 245.07 g/mol |
IUPAC Name | 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |
Standard InChI Key | YQUKLNVJRGVRKM-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1=NC=C(C=C1)Br)OC |
Canonical SMILES | CN(C(=O)C1=NC=C(C=C1)Br)OC |
Introduction
Chemical Structure and Properties
5-Bromo-N-methoxy-N-methylpicolinamide is characterized by its unique structural features that contribute to its chemical reactivity and potential biological applications. The compound contains a pyridine ring with a bromine substituent at the 5-position and a carboxamide group at the 2-position that bears both methoxy and methyl groups on the nitrogen atom.
Physical and Chemical Properties
The fundamental properties of 5-Bromo-N-methoxy-N-methylpicolinamide are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C8H9BrN2O2 |
Molecular Weight | 245.073 g/mol |
CAS Number | 1211592-38-9 |
Storage Conditions | Refrigerator (2-8°C) |
Physical Appearance | Solid |
MDL Number | MFCD16036444 |
This compound features several key functional groups that define its chemical behavior, including the pyridine ring (which acts as an electron-deficient aromatic system), the bromine substituent (which serves as a site for various transformations), and the Weinreb amide functionality (N-methoxy-N-methylamide group), which makes it particularly useful in organic synthesis .
Structural Characteristics
The 5-bromo substitution pattern on the pyridine ring distinguishes this compound from related derivatives. The bromine atom at position 5 creates a specific electronic environment that influences both the physical properties and reactivity of the molecule. The N-methoxy-N-methylamide group is a defining characteristic that classifies this compound as a Weinreb amide, a functional group widely utilized in synthetic organic chemistry.
A reference for a related synthesis can be found in the literature, where 3-amino-5-bromo-N-methylpicolinamide is converted to a related derivative using methanol under specific reaction conditions .
Alternative Preparative Methods
Alternative synthetic pathways might utilize starting materials such as 5-bromopyridine-2-carboxylic acid, which could undergo amidation with N,O-dimethylhydroxylamine hydrochloride in the presence of an appropriate coupling agent. This approach would be analogous to synthetic methods employed for structurally related Weinreb amides in the pyridine series.
Applications in Research
5-Bromo-N-methoxy-N-methylpicolinamide serves important functions in chemical research and development, particularly in synthetic organic chemistry and medicinal chemistry.
Synthetic Utility
As a Weinreb amide derivative, 5-Bromo-N-methoxy-N-methylpicolinamide represents a versatile synthetic intermediate. The N-methoxy-N-methylamide functionality enables controlled reactions with various nucleophiles, particularly organometallic reagents, to form ketones without over-addition. This property makes it valuable in multi-step organic synthesis .
Structural Analogs and Comparative Analysis
Understanding the relationship between 5-Bromo-N-methoxy-N-methylpicolinamide and its structural analogs provides valuable insights into its potential chemical behavior and applications.
Comparison with Related Compounds
Several structurally related compounds help contextualize the properties and applications of 5-Bromo-N-methoxy-N-methylpicolinamide:
Compound | Molecular Formula | Key Structural Difference | Molecular Weight |
---|---|---|---|
5-Bromo-N-methoxy-N-methylpicolinamide | C8H9BrN2O2 | Reference compound | 245.073 g/mol |
3-Bromo-N-methoxy-N-methylpicolinamide | C8H9BrN2O2 | Bromine at position 3 | 245.073 g/mol |
5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide | C8H8BrClN2O2 | Additional chlorine at position 3 | 279.52 g/mol |
The positional isomer 3-Bromo-N-methoxy-N-methylpicolinamide differs only in the location of the bromine atom (position 3 versus position 5), which significantly impacts the electronic properties and reactivity patterns of the pyridine ring.
The dihalogenated analog 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide contains an additional chlorine substituent, which further modifies the electronic properties of the system and may enhance binding affinity to biological targets in medicinal chemistry applications.
Structure-Property Relationships
The positioning of substituents on the pyridine ring creates distinct electronic environments that influence reactivity. The 5-bromo substitution pattern in 5-Bromo-N-methoxy-N-methylpicolinamide creates a specific electronic distribution that differentiates it from other substitution patterns. This electronic environment influences both chemical reactivity and potential interactions with biological systems.
Research Developments and Future Directions
Research involving 5-Bromo-N-methoxy-N-methylpicolinamide continues to evolve, particularly in synthetic organic chemistry and medicinal chemistry applications.
Recent Applications in Synthetic Chemistry
As a functionalized building block, 5-Bromo-N-methoxy-N-methylpicolinamide offers valuable opportunities for developing new synthetic methodologies. The combination of a halogenated pyridine with a Weinreb amide functionality provides a platform for exploring diverse chemical transformations, particularly in the context of heterocyclic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume